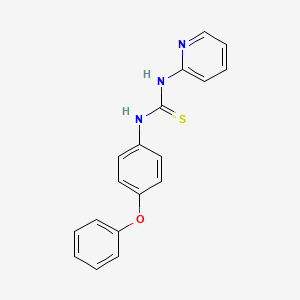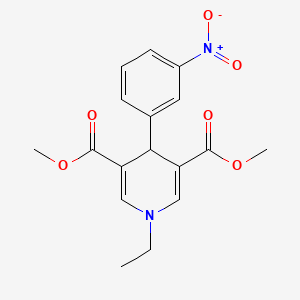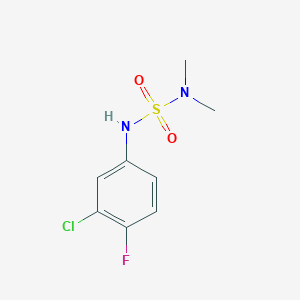
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural compound derived from coumarin. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one inhibits vitamin K epoxide reductase by binding to its active site and preventing the conversion of vitamin K epoxide to vitamin K. This results in a decrease in the levels of vitamin K-dependent clotting factors, which leads to an anticoagulant effect.
Biochemical and Physiological Effects:
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been shown to have anticoagulant, anti-inflammatory, and antioxidant effects. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a potent inhibitor of vitamin K epoxide reductase and can be used to study the role of vitamin K in blood coagulation. However, it has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when working with 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in the lab.
Future Directions
There are several future directions for research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. One potential area of research is the development of new anticoagulant drugs based on the structure of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. Another area of research is the study of the anti-inflammatory and antioxidant effects of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in various disease models. Additionally, the potential use of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one as a chemotherapeutic agent for cancer treatment warrants further investigation.
Conclusion:
In conclusion, 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a natural compound derived from coumarin that has unique properties and potential applications in scientific research. It is a potent inhibitor of vitamin K epoxide reductase and has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs. Further research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is needed to fully understand its potential applications in various disease models.
Synthesis Methods
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin through a series of chemical reactions. The first step involves the conversion of coumarin to 7-hydroxycoumarin, which is then converted to 7-hydroxy-4-methylcoumarin. The final step involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate to form 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one.
Scientific Research Applications
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of vitamin K epoxide reductase, which is an essential enzyme involved in the blood coagulation process. 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs.
properties
IUPAC Name |
4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-6-13(16)18-14-10(3)12(5-4-11(8)14)17-7-9(2)15/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYSKLDCHZYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)







![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)